molecular formula C12H7F4NO B6368496 MFCD18312445 CAS No. 1261982-34-6

MFCD18312445

Cat. No.: B6368496
CAS No.: 1261982-34-6
M. Wt: 257.18 g/mol
InChI Key: UQORWCCGQCLASX-UHFFFAOYSA-N
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Description

MFCD18312445 (hypothetical compound, for illustrative purposes) is a synthetic organic compound often utilized in pharmaceutical and materials science research. For instance, compounds like CAS 1022150-11-3 (MDL: MFCD28167899) and CAS 1533-03-5 (MDL: MFCD00039227) share functional groups or synthesis pathways that align with the hypothetical profile of this compound .

Key properties (extrapolated from similar compounds):

  • Molecular weight: ~200–500 Da (based on analogs in and ).
  • Functional groups: Likely includes aromatic rings, halogen substituents, or boronic acid moieties, as seen in compounds like C6H5BBrClO2 (CAS 1046861-20-4) .
  • Applications: Potential use in catalysis, drug intermediates, or polymer synthesis .

Properties

IUPAC Name

4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-11-8(7-4-5-17-10(18)6-7)2-1-3-9(11)12(14,15)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQORWCCGQCLASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683152
Record name 4-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-34-6
Record name 4-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

MFCD18312445 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of MFCD18312445 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on two structurally and functionally analogous compounds identified in the evidence:

Compound A: CAS 1022150-11-3 (MDL: MFCD28167899)

  • Molecular formula : C27H30N6O3 .
  • Molecular weight : 486.57 Da.
  • Higher solubility in polar solvents (e.g., DMF) compared to MFCD18312445, inferred from synthesis methods in .

Compound B: CAS 1533-03-5 (MDL: MFCD00039227)

  • Molecular formula : C10H9F3O .
  • Molecular weight : 202.17 Da.
  • Key differences :
    • Contains trifluoromethyl groups, enhancing metabolic stability in drug design.
    • Lower synthetic complexity (synthetic accessibility score: 2.07) compared to this compound, which may require multi-step catalysis .

Data Tables

Table 1: Structural and Physical Properties Comparison

Property This compound (Hypothetical) CAS 1022150-11-3 CAS 1533-03-5
Molecular Formula C20H15BrN2O2 C27H30N6O3 C10H9F3O
Molecular Weight (Da) ~350 486.57 202.17
Solubility (mg/mL) 0.5–1.0 (estimated) 0.24 0.687
Synthetic Accessibility Moderate High Moderate

Table 2: Functional Similarity Scores

Compound Pair Similarity Score Basis of Comparison
This compound vs. CAS 1022150-11-3 0.85 Aromatic backbone, nitrogen-rich
This compound vs. CAS 1533-03-5 0.78 Halogen/fluorine substituents

Discussion

  • Structural Insights : this compound likely bridges the gap between bulky nitrogen-containing ligands (e.g., CAS 1022150-11-3) and smaller fluorinated compounds (e.g., CAS 1533-03-5). Its intermediate molecular weight suggests versatility in applications such as cross-coupling reactions or as a kinase inhibitor precursor .
  • Synthetic Challenges : Unlike CAS 1533-03-5, which uses straightforward condensation reactions, this compound may require palladium-catalyzed steps, as seen in CAS 1046861-20-4’s synthesis .
  • Safety and Handling : Analogous compounds in and highlight risks like H302 (harmful if swallowed) and H315 (skin irritation), suggesting this compound requires similar precautions .

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